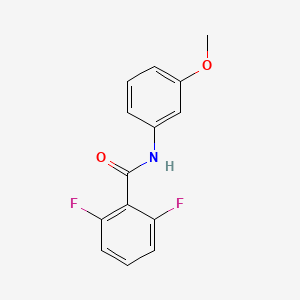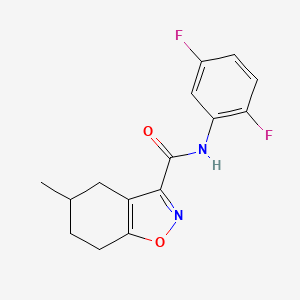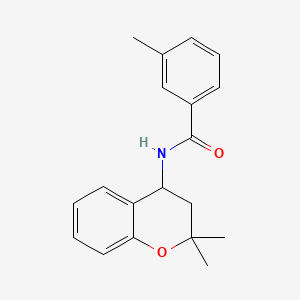
2-(4-bromophenyl)-2-oxoethyl N-(phenylacetyl)glycinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(4-bromophenyl)-2-oxoethyl N-(phenylacetyl)glycinate involves microwave-assisted methods, which are known for their efficiency in promoting condensation reactions between acylisatin or propionylisatin with aniline derivatives. These methods have proven to yield products with high selectivity and efficiency (Ghazzali et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, providing insights into their geometrical configurations, intermolecular interactions, and crystal packing. The structure of N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, for example, was analyzed to evaluate Br⋯Br intermolecular interactions, which are crucial for understanding the compound's reactivity and stability (Ghazzali et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidative addition and palladium-catalyzed coupling, demonstrating their potential in synthesizing novel compounds and in applications such as catalysts for C-C and C-O coupling reactions. The oxidative addition of methyl N-benzoyl-2-bromoglycinate to palladium and platinum complexes, yielding α-metallated glycine esters, illustrates their reactivity and application potential in organic synthesis (Kayser et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structures, are determined by their molecular structure and intermolecular forces. The crystal packing and hydrogen bonding patterns play a significant role in their physical properties, as seen in various structural analyses (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the compound. The presence of the bromophenyl group, for instance, can significantly affect the compound's reactivity, making it a versatile intermediate in organic synthesis. Theoretical and experimental studies provide insights into these properties, aiding in the design of novel compounds with desired chemical behaviors (Diwaker et al., 2015).
Applications De Recherche Scientifique
New Anti-Diabetic Agents
- Indole-Based Hybrid Oxadiazole Scaffolds: Research on indole-based compounds, including those involving bromo-N-phenyl/arylacetamides, has led to the development of potent anti-diabetic agents through inhibition of the α-glucosidase enzyme. This suggests potential for similar bromophenyl derivatives in medicinal chemistry and pharmacology (Nazir et al., 2018).
Tyrosinase Inhibitors for Therapeutic Use
- Biphenyl Ester Derivatives: A study on biphenyl-based compounds, including 2-oxoethyl benzoates and pyridinecarboxylate derivatives, found significant anti-tyrosinase activities, hinting at the utility of bromophenyl derivatives in developing treatments for conditions like hyperpigmentation and related disorders (Kwong et al., 2017).
Novel Heterocyclic Compounds with Antibacterial Activities
- Synthesis from 4-Bromophenyl Derivatives: Research involving 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material has led to the synthesis of novel heterocyclic compounds with promising antibacterial activities, indicating the potential for 2-(4-bromophenyl)-2-oxoethyl N-(phenylacetyl)glycinate in contributing to novel antimicrobial agents (El-hashash et al., 2015).
Advanced Material Science Applications
- Fluorinated Poly(Aryl Ether) with a 4-Bromophenyl Pendant Group: A fluorinated poly(aryl ether) containing a 4-bromophenyl pendant has been synthesized, showcasing applications in fuel cell technology due to its excellent thermal, oxidative, and dimensional stability. This research underscores the utility of bromophenyl derivatives in the development of high-performance materials (Liu et al., 2006).
Spectroscopic Characterization and Computational Studies
- Structural Analysis: The compound has been synthesized and characterized using various spectroscopic techniques, offering a foundation for further exploration of its properties and applications. Detailed structural analysis through X-ray diffraction and computational methods highlights the potential of such compounds in material science and organic chemistry (Diwaker et al., 2015).
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c19-15-8-6-14(7-9-15)16(21)12-24-18(23)11-20-17(22)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTAGMXZUXAOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)



![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)

![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4586041.png)